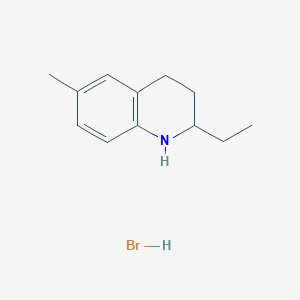![molecular formula C9H7Cl2NO4 B14352640 [(2,6-Dichlorobenzamido)oxy]acetic acid CAS No. 96049-16-0](/img/no-structure.png)
[(2,6-Dichlorobenzamido)oxy]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2,6-Dichlorobenzamido)oxy]acetic acid is an organic compound that features a benzamido group substituted with two chlorine atoms at the 2 and 6 positions, linked to an acetic acid moiety through an oxy linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(2,6-Dichlorobenzamido)oxy]acetic acid typically involves the reaction of 2,6-dichlorobenzoyl chloride with glycine under basic conditions to form the intermediate 2,6-dichlorobenzamidoacetic acid. This intermediate is then subjected to esterification with methanol in the presence of a strong acid catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, and the final product is purified using crystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
[(2,6-Dichlorobenzamido)oxy]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzamido group, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of dichlorobenzoic acid derivatives.
Reduction: Formation of dichlorobenzyl alcohol derivatives.
Substitution: Formation of substituted benzamido derivatives.
Applications De Recherche Scientifique
[(2,6-Dichlorobenzamido)oxy]acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to natural substrates.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of [(2,6-Dichlorobenzamido)oxy]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or pathway involved.
Comparaison Avec Des Composés Similaires
[(2,6-Dichlorobenzamido)oxy]acetic acid can be compared with other similar compounds, such as:
[(2,4-Dichlorobenzamido)oxy]acetic acid: Similar structure but with chlorine atoms at the 2 and 4 positions.
[(2,6-Difluorobenzamido)oxy]acetic acid: Similar structure but with fluorine atoms instead of chlorine.
[(2,6-Dichlorobenzamido)oxy]propionic acid: Similar structure but with a propionic acid moiety instead of acetic acid.
The uniqueness of this compound lies in its specific substitution pattern and the presence of chlorine atoms, which can influence its reactivity and biological activity.
Propriétés
| 96049-16-0 | |
Formule moléculaire |
C9H7Cl2NO4 |
Poids moléculaire |
264.06 g/mol |
Nom IUPAC |
2-[(2,6-dichlorobenzoyl)amino]oxyacetic acid |
InChI |
InChI=1S/C9H7Cl2NO4/c10-5-2-1-3-6(11)8(5)9(15)12-16-4-7(13)14/h1-3H,4H2,(H,12,15)(H,13,14) |
Clé InChI |
IFWXLHZVIJICIW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)Cl)C(=O)NOCC(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4H-Naphtho[2,3-b]pyran-4-one, 2-amino-3-(3,4-dimethoxyphenyl)-](/img/structure/B14352589.png)
![4-[(2-Chloroethoxy)methyl]-2-ethenyl-1,3-dioxolane](/img/structure/B14352600.png)

